

What is the chemical structure of Chlorovaltrate K?

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Compound of Interest

Compound Name: Chlorovaltrate K

Cat. No.: B1162198

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An In-depth Technical Guide to Chlorovaltrate K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Chlorovaltrate K**, a chlorinated valepotriate with demonstrated anticancer potential. The information is compiled to support research and development efforts in the fields of medicinal chemistry and oncology.

Chemical Structure and Properties

Chlorovaltrate K is a complex iridoid ester isolated from Valeriana jatamansi. Its chemical structure has been elucidated through spectroscopic methods.

Chemical Structure Visualization:

Caption: 2D representation of the chemical structure of **Chlorovaltrate K**.

Chemical Properties:

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₃ ClO ₈	[1]
IUPAC Name	[(1S,4aS,6S,7S,7aS)-6-acetoxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate	[1]
Molecular Weight	460.9 g/mol	[1]
CAS Number	96801-92-2	

Biological Activity and Cytotoxicity

Chlorovaltrate K has been identified as a chlorinated valepotriate with notable anticancer effects.[\[2\]](#) It exhibits moderate cytotoxicity against a range of human cancer cell lines.

Cytotoxicity Data (IC₅₀ values):

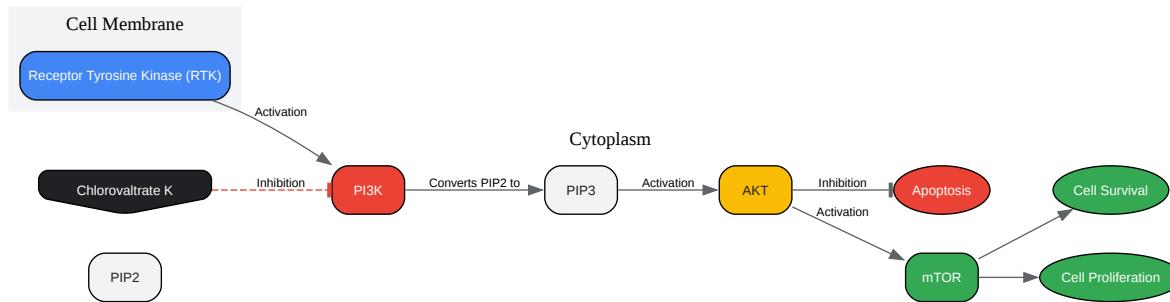
Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung Adenocarcinoma	2.32 - 8.26
PC-3M	Metastatic Prostate Cancer	2.32 - 8.26
HCT-8	Colon Cancer	2.32 - 8.26
Bel 7402	Hepatoma	2.32 - 8.26

Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

While the precise mechanism of action for **Chlorovaltrate K** is still under investigation, evidence suggests that valepotriates as a class of compounds can exert their anticancer effects through the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of

cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

Signaling Pathway Diagram:



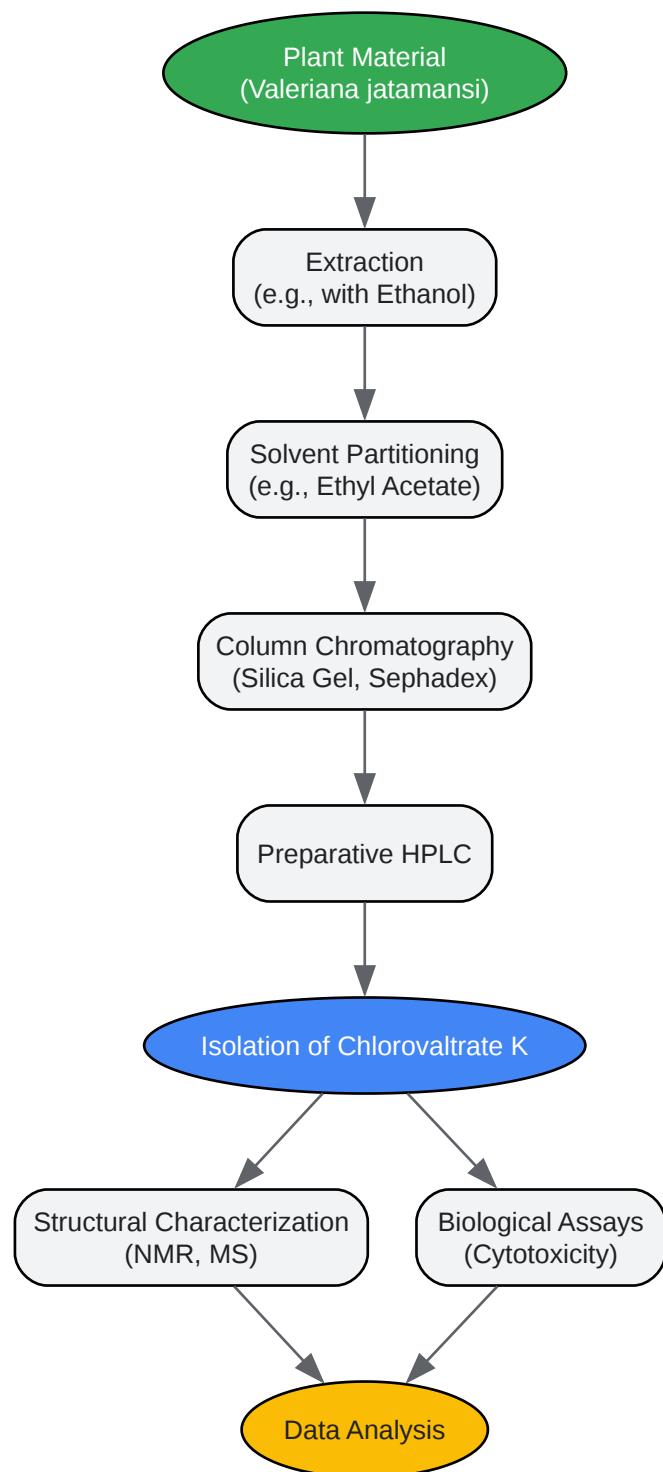
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Caption: Proposed mechanism of **Chlorovaltrate K** via inhibition of the PI3K/AKT pathway.

Experimental Protocols

The following sections outline representative experimental procedures for the isolation and characterization of **Chlorovaltrate K** from its natural source, Valeriana jatamansi. These protocols are based on established methodologies for the purification of valepotriates.

Experimental Workflow:



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Caption: General workflow for the isolation and analysis of **Chlorovaltrate K**.

Plant Material and Extraction

- Plant Material: The whole plants of *Valeriana jatamansi* are collected, dried, and powdered.
- Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

Isolation and Purification

- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the components. The ethyl acetate fraction is typically enriched with valepotriates.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on polarity. Fractions are monitored by thin-layer chromatography (TLC).
- Gel Filtration: Further purification of the fractions containing the target compound is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure **Chlorovaltrate K** is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structural Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compound is determined by acquiring 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments provide information about the connectivity of atoms and the stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of **Chlorovaltrate K**. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

Cytotoxicity Assays

- Cell Culture: Human cancer cell lines (e.g., A549, PC-3M, HCT-8, Bel 7402) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- MTT Assay: The cytotoxicity of **Chlorovaltrate K** is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product, and the IC₅₀ value is calculated.

This guide provides a foundational understanding of **Chlorovaltrate K** for researchers and professionals in drug development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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References

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